![molecular formula C15H15N3O3 B14413301 Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- CAS No. 82222-34-2](/img/structure/B14413301.png)
Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenol group, a dimethylamino group, and a nitrophenyl imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- typically involves multi-step organic reactions. One common method includes the condensation reaction between 5-(dimethylamino)phenol and 4-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, especially in the presence of activating groups like the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also undergo redox reactions within biological systems, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
- Phenol, 4-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-
- Phenol, 5-(methylamino)-2-[[(4-nitrophenyl)imino]methyl]-
Comparison: Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- is unique due to the presence of both dimethylamino and nitrophenyl imino groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82222-34-2 |
|---|---|
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15N3O3/c1-17(2)14-6-3-11(15(19)9-14)10-16-12-4-7-13(8-5-12)18(20)21/h3-10,19H,1-2H3 |
InChI-Schlüssel |
HESRPAIRQJNDQS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


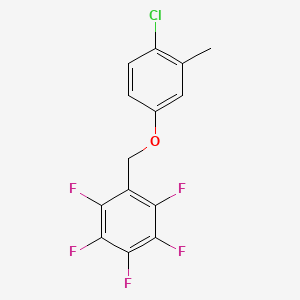


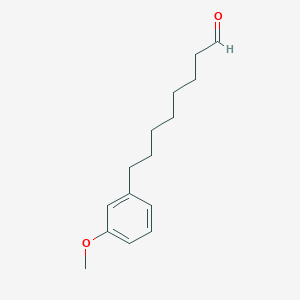
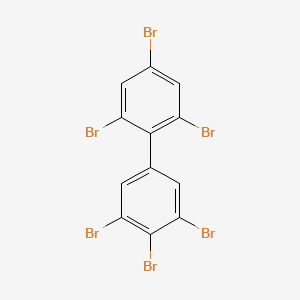
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
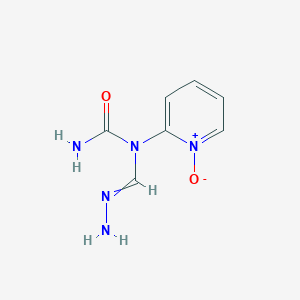
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)

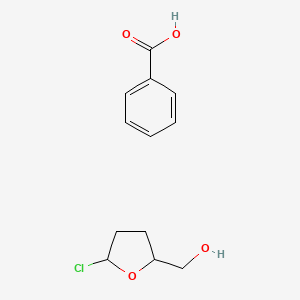

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)

silane](/img/structure/B14413299.png)
